6'-Hydroxy Delavirdine O-Sulfate-d8 is a deuterated derivative of Delavirdine, which is an antiretroviral medication used in the treatment of HIV-1. The compound is characterized by the presence of a hydroxyl group at the 6' position and a sulfate group, along with deuterium labeling, which enhances its stability and pharmacokinetic properties. This compound is part of a broader category of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which inhibit the activity of reverse transcriptase, an essential enzyme for viral replication.
6'-Hydroxy Delavirdine O-Sulfate-d8 is synthesized from the parent compound Delavirdine through a series of chemical reactions that modify its structure. It falls under the classification of pharmaceutical compounds, specifically as a sulfonamide derivative due to the presence of the sulfate group. The deuterium labeling allows for enhanced tracking and analysis in biochemical studies.
The synthesis of 6'-Hydroxy Delavirdine O-Sulfate-d8 involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Techniques such as high-pressure liquid chromatography are often employed for purification to achieve high-quality product output. Automated reactors may also be utilized for better control over reaction parameters.
The molecular structure of 6'-Hydroxy Delavirdine O-Sulfate-d8 features:
The molecular formula can be represented as . The presence of deuterium alters some physical properties, including boiling and melting points compared to its non-deuterated counterpart.
6'-Hydroxy Delavirdine O-Sulfate-d8 can undergo various chemical reactions:
The choice of reagents and conditions significantly affects reaction pathways and yields. For instance, mild conditions are preferred for oxidation to avoid overoxidation or degradation.
6'-Hydroxy Delavirdine O-Sulfate-d8 inhibits HIV-1 reverse transcriptase by binding to its active site, preventing the conversion of viral RNA into DNA. The presence of deuterium enhances the stability of the compound, allowing for prolonged activity within biological systems.
Studies indicate that modifications at strategic positions (like hydroxyl and sulfate groups) improve solubility and bioavailability, crucial for effective therapeutic action against HIV-1.
6'-Hydroxy Delavirdine O-Sulfate-d8 has several applications in scientific research:
This compound exemplifies how modifications in drug design can lead to improved therapeutic agents with enhanced properties suitable for clinical applications.
6'-Hydroxy Delavirdine O-Sulfate-d8 is a deuterated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) delavirdine (C₂₂H₂₈N₆O₃S), which was historically used in HIV-1 treatment regimens. This derivative features strategic deuteration at eight hydrogen positions within the piperazine ring system and a sulfate group attached to the 6'-hydroxy position of the pyridine moiety. The molecular formula is C₂₂H₂₀D₈N₆O₇S₂, with a molecular weight of 502.6 g/mol [4]. The compound retains the core bisheteroarylpiperazine structure of delavirdine but incorporates two key modifications: sulfonation at the 6'-hydroxy position enhances water solubility, while deuterium substitution at specific carbon positions creates a distinct metabolic profile compared to its non-deuterated counterpart [1] [4].
Functionally, this compound serves as a metabolic tracer rather than a direct therapeutic agent. Its design preserves the molecular framework necessary for reverse transcriptase inhibition while enabling precise tracking of metabolic pathways. The deuterium labeling provides a unique isotopic signature that facilitates differentiation between endogenous metabolites and drug-derived compounds in complex biological matrices. The intact methanesulfonamidoindole moiety maintains the pharmacophore essential for binding to the HIV-1 reverse transcriptase allosteric site, similar to the parent delavirdine molecule [2] [9].
Table 1: Structural Characteristics of 6'-Hydroxy Delavirdine O-Sulfate-d8
Characteristic | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₂₂H₂₀D₈N₆O₇S₂ | High-resolution MS |
Molecular Weight | 502.6 g/mol | Calculated exact mass |
Deuterium Positions | Piperazine ring (8× D) | ²H-NMR |
Sulfonation Site | 6'-hydroxy group | MS/MS fragmentation |
IUPAC Name | [2-[2,2,3,3,5,5,6,6-octadeuterio-4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-3-yl]sulfamic acid | Chemical registry |
Canonical SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NS(=O)(=O)O | Computational chemistry |
Deuterium incorporation exerts profound effects on the pharmacokinetic behavior of pharmaceutical compounds through the deuterium kinetic isotope effect (DKIE). This phenomenon arises because carbon-deuterium (C-D) bonds exhibit approximately 5-10 times lower vibrational frequency and require greater activation energy for cleavage compared to carbon-hydrogen (C-H) bonds. The kinetic isotope effect (kH/kD) typically ranges between 2-7 for oxidative metabolic reactions, meaning deuterated bonds cleave significantly slower than their protonated counterparts [3] [6] [10]. In 6'-Hydroxy Delavirdine O-Sulfate-d8, deuterium atoms are strategically positioned at metabolically vulnerable sites within the piperazine ring—locations prone to cytochrome P450-mediated oxidation in the non-deuterated parent molecule [4].
The primary pharmacokinetic advantages conferred by deuteration include:
Table 2: Comparative Metabolic Properties of Deuterated vs. Non-deuterated Compounds
Metabolic Parameter | Non-deuterated Compounds | Deuterated Compounds | Impact of Deuteration |
---|---|---|---|
C-H/C-D Bond Cleavage Rate | Faster cleavage (kH) | Slower cleavage (kD) | kH/kD = 2-7 (oxidative metabolism) |
Metabolic Half-life | Shorter | Extended | Up to 3-fold extension observed |
Mass Spectrometry Detection | Difficult in complex matrices | Easily distinguishable 8 Da shift | Enhanced detection specificity |
Reactive Metabolite Formation | Higher potential | Reduced potential | Decreased bioactivation risk |
Enzymatic Processing | Standard kinetics | Altered kinetics at deuterated sites | Metabolic pathway shifting |
Sulfonation represents a critical phase II conjugation pathway that profoundly influences the bioavailability and disposition of xenobiotics. The addition of a sulfate group to 6'-Hydroxy Delavirdine creates a highly polar, anionic moiety that dramatically alters the physicochemical properties of the molecule. This modification increases water solubility by approximately 10-fold compared to the non-sulfonated analog, facilitating renal excretion and reducing the potential for nonspecific tissue distribution [2] . From a pharmacological perspective, sulfonation generally inactivates compounds by preventing target binding—a desirable trait for metabolites that minimizes off-target effects while enabling clearance [1] [4].
The O-sulfonate group in this derivative serves multiple research functions:
Table 3: Biological Implications of Sulfonation Pathways
Biological Property | Hydroxylated Compound | Sulfonated Compound | Functional Consequence |
---|---|---|---|
Aqueous Solubility | Moderate (µg/mL range) | High (mg/mL range) | Enhanced renal excretion |
Membrane Permeability | Moderate | Low | Reduced tissue distribution |
Plasma Protein Binding | 85-95% | >95% | Altered pharmacokinetic profile |
Biological Half-life | Variable | Generally shorter | Faster elimination |
Receptor Interactions | Target engagement possible | Typically inactive | Reduced pharmacological activity |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: